molecular formula C4H6N2O2S2 B6176829 (1,3-thiazol-4-yl)methanesulfonamide CAS No. 1248111-26-3

(1,3-thiazol-4-yl)methanesulfonamide

Cat. No.: B6176829
CAS No.: 1248111-26-3
M. Wt: 178.2
InChI Key:
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Description

(1,3-thiazol-4-yl)methanesulfonamide is a compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atomsThe thiazole ring is known for its aromatic properties and its ability to participate in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-thiazol-4-yl)methanesulfonamide typically involves the reaction of thiazole derivatives with sulfonamide reagents. One common method includes the reaction of 4-thiazolylmethanol with sulfonamide in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is usually carried out under reflux conditions in an inert solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and greener solvents .

Chemical Reactions Analysis

Types of Reactions

(1,3-thiazol-4-yl)methanesulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

(1,3-thiazol-4-yl)methanesulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (1,3-thiazol-4-yl)methanesulfonamide involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can bind to active sites of enzymes, inhibiting their activity. This can lead to the disruption of essential biochemical pathways in microorganisms, contributing to its antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1,3-thiazol-4-yl)methanesulfonamide is unique due to its specific combination of the thiazole ring with a methanesulfonamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

1248111-26-3

Molecular Formula

C4H6N2O2S2

Molecular Weight

178.2

Purity

95

Origin of Product

United States

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